molecular formula C12H19O4P B1310494 Diethyl 3-methoxybenzylphosphonate CAS No. 60815-18-1

Diethyl 3-methoxybenzylphosphonate

Cat. No.: B1310494
CAS No.: 60815-18-1
M. Wt: 258.25 g/mol
InChI Key: IGGMUQNGGBRXFB-UHFFFAOYSA-N
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Description

Diethyl 3-methoxybenzylphosphonate is an organic chemical compound with the molecular formula C12H19O4P. It is commonly used as an intermediate in the synthesis of various organic compounds, including agrochemicals, pharmaceuticals, and dyes. The compound is characterized by its phosphonate group attached to a benzyl ring substituted with a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-methoxybenzylphosphonate is typically synthesized by reacting 3-methoxybenzyl alcohol with diethyl phosphite in the presence of an acid catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

3-methoxybenzyl alcohol+diethyl phosphiteacid catalystDiethyl 3-methoxybenzylphosphonate\text{3-methoxybenzyl alcohol} + \text{diethyl phosphite} \xrightarrow{\text{acid catalyst}} \text{this compound} 3-methoxybenzyl alcohol+diethyl phosphiteacid catalyst​Diethyl 3-methoxybenzylphosphonate

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for efficiency, and the product is purified using techniques such as distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methoxybenzylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

Diethyl 3-methoxybenzylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 3-methoxybenzylphosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonate group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. Detailed studies on its mechanism of action are ongoing, focusing on its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-methylbenzylphosphonate
  • Diethyl 2-methoxybenzylphosphonate
  • Diethyl 3-hydroxybenzylphosphonate

Uniqueness

Diethyl 3-methoxybenzylphosphonate is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-7-6-8-12(9-11)14-3/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGMUQNGGBRXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=CC=C1)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442516
Record name Diethyl 3-methoxybenzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60815-18-1
Record name Diethyl 3-methoxybenzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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